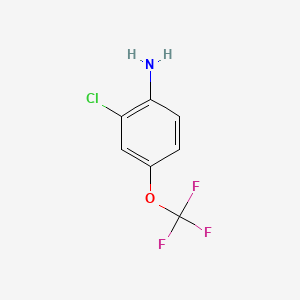

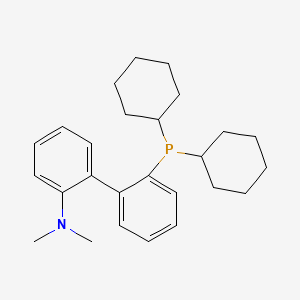

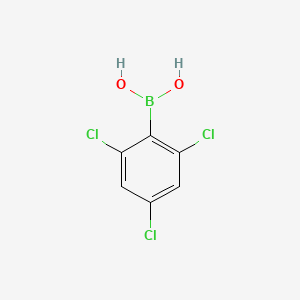

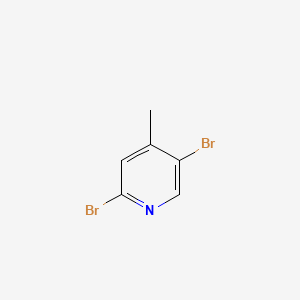

![molecular formula C7H9BrN6 B1302035 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole CAS No. 683274-70-6](/img/structure/B1302035.png)

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole" is a derivative of tetrazole, a class of compounds known for their high nitrogen content and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound suggests it may have interesting chemical and physical properties due to the presence of both pyrazole and tetrazole rings, which are known for their reactivity and stability, respectively .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the cyclization of amino-tetrazoles with other reagents. For instance, the synthesis of 5-(tetrazol-1-yl)-2H-tetrazole, a related compound, was achieved by cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . Similarly, the synthesis of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles was performed via a [3 + 2] cycloaddition reaction from 1-aryl-1H-pyrazole-4-carbonitriles, sodium azide, and ammonium chloride . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl moiety.

Molecular Structure Analysis

The molecular structure of pyrazole and tetrazole derivatives has been extensively studied. For example, the molecular structure of 3(5)-(1-adamantyl)pyrazoles was determined using X-ray crystallography, showing that the compound crystallizes in tetramers formed by units linked by N–H⋯N hydrogen bonds . Similarly, the structure of antipyrine derivatives was characterized by X-ray structure characterization and Hirshfeld surface analysis . These techniques could be employed to determine the precise molecular structure of "5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole" and to understand its intermolecular interactions.

Chemical Reactions Analysis

Tetrazole derivatives are known to participate in various chemical reactions. The selective 1-substitution reaction of tetrazole was developed by treating 5-substituted 2-(tri-n-butylstannyl)tetrazoles with different alkylating agents . This type of reactivity could be relevant for the compound , as it may undergo substitution reactions at the tetrazole ring. Additionally, the reactivity of the pyrazole moiety, as seen in the synthesis of Schiff bases from pyrazolone derivatives , could also be explored for potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives have been characterized using various spectroscopic and analytical techniques. For instance, the vibrational (IR, Raman) and multinuclear NMR spectroscopy, mass spectrometry, and DSC were used to characterize 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives . The sensitivity of these compounds towards physical stimuli (impact, friction, electrostatic) was also determined . These methods can be applied to assess the stability, reactivity, and potential applications of "5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole".

安全和危害

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

属性

IUPAC Name |

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN6/c1-4-7(8)5(2)14(11-4)3-6-9-12-13-10-6/h3H2,1-2H3,(H,9,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOGTMZLOAQULZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=NNN=N2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182809 |

Source

|

| Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole | |

CAS RN |

683274-70-6 |

Source

|

| Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。